

physical and chemical properties of 4-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-nitrobenzonitrile**

Cat. No.: **B1267159**

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a nitro group, and a nitrile group on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of complex organic molecules and pharmacologically active agents. The electron-withdrawing properties of the nitro and nitrile groups, combined with the reactivity of the bromine atom, make it a valuable starting material for various chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2-nitrobenzonitrile**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential applications in drug discovery.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of **4-Bromo-2-nitrobenzonitrile** is essential for its handling, application in synthesis, and for the prediction of its behavior in biological systems.

Physical Properties

While experimental data for some physical properties of **4-Bromo-2-nitrobenzonitrile** are not extensively reported in publicly available literature, computed data provides valuable estimates. It is important to note that properties can vary slightly between different isomers. For instance, the melting point of the related isomer, 4-Bromo-3-nitrobenzonitrile, is reported to be in the range of 116-120 °C[1].

Table 1: Physical Properties of **4-Bromo-2-nitrobenzonitrile**

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrN ₂ O ₂	PubChem[2][3]
Molecular Weight	227.01 g/mol	PubChem[2][3]
Appearance	Not explicitly reported, likely a solid	General knowledge
Melting Point	Not definitively reported for the 2-nitro isomer.	
Boiling Point	Not definitively reported.	
Solubility	Soluble in many common organic solvents.[4]	General knowledge
CAS Number	79603-03-5	PubChem[2][5]

Chemical Identity

Table 2: Chemical Identifiers for **4-Bromo-2-nitrobenzonitrile**

Identifier	Value
IUPAC Name	4-bromo-2-nitrobenzonitrile ^[2]
SMILES	C1=CC(=C(C=C1Br)--INVALID-LINK-- [O-])C#N ^[2]
InChI	InChI=1S/C7H3BrN2O2/c8-6-2-1-5(4-9)7(3- 6)10(11)12/h1-3H ^[2]

Synthesis of 4-Bromo-2-nitrobenzonitrile

The primary synthetic route to **4-Bromo-2-nitrobenzonitrile** involves the Sandmeyer reaction, starting from the readily available 4-bromo-2-nitroaniline. This classical and reliable method in aromatic chemistry allows for the introduction of the nitrile group via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the conversion of 4-bromo-2-nitroaniline to **4-Bromo-2-nitrobenzonitrile**.

Materials:

- 4-bromo-2-nitroaniline
- Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
- Sodium Nitrite (NaNO₂)
- Copper(I) Cyanide (CuCN)
- Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
- Ice
- Water
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

- Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

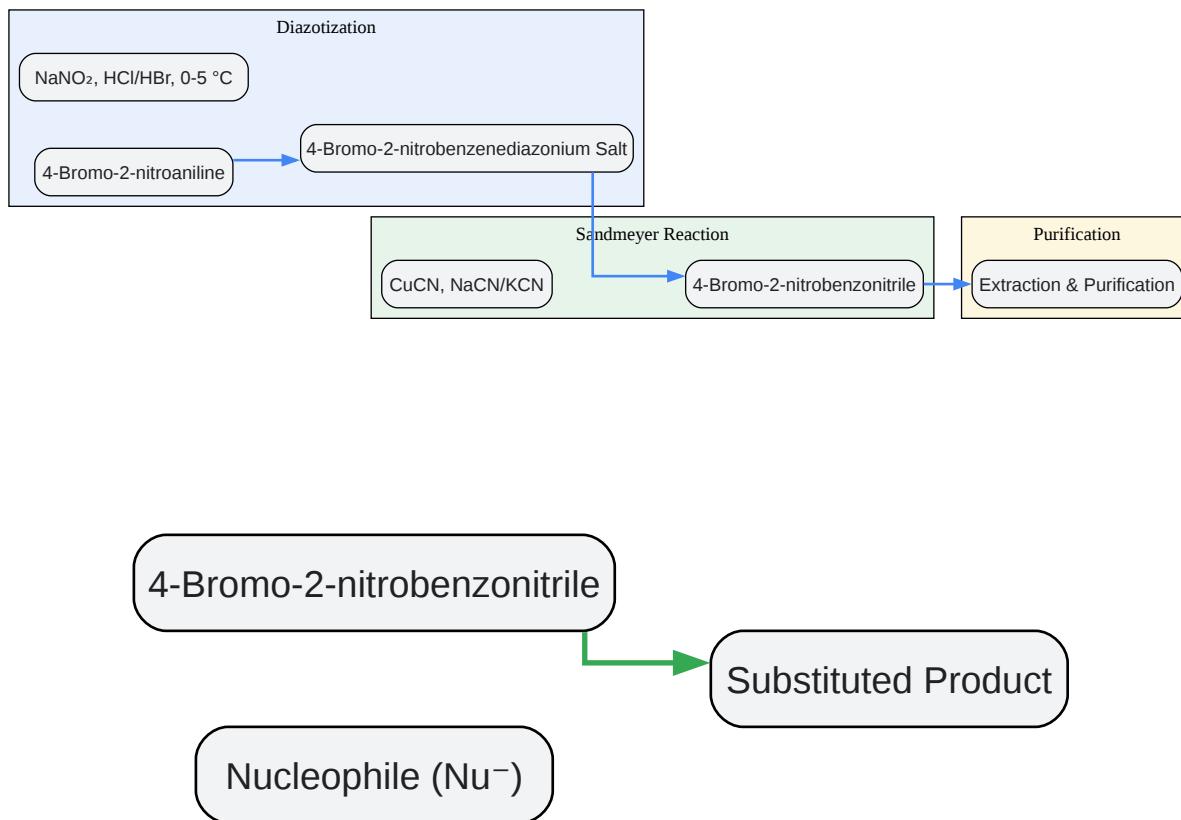
Procedure:

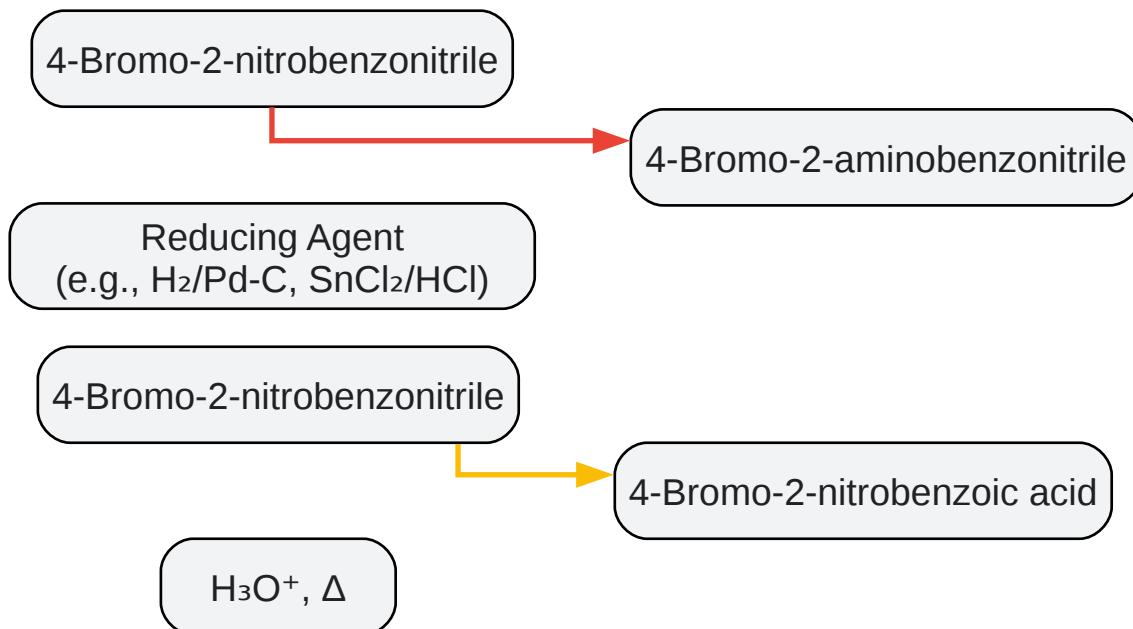
- Diazotization of 4-bromo-2-nitroaniline:

- Suspend 4-bromo-2-nitroaniline in a mixture of concentrated HCl or HBr and water in a flask.
- Cool the suspension to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.
- Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be clear.

- Preparation of the Cyanide Solution:

- In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, $[\text{Cu}(\text{CN})_2]^-$.


- Sandmeyer Reaction:


- Slowly and carefully add the cold diazonium salt solution to the prepared cyanide solution with vigorous stirring.
- A reaction, often evidenced by the evolution of nitrogen gas, will occur. The reaction mixture may need to be gently warmed to ensure completion.

- Work-up and Purification:

- After the reaction is complete, extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization or column chromatography to yield pure **4-Bromo-2-nitrobenzonitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-ブロモ-3-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromo-2-nitrobenzonitrile | C7H3BrN2O2 | CID 292535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. guidechem.com [guidechem.com]
- 5. 79603-03-5|4-Bromo-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-2-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267159#physical-and-chemical-properties-of-4-bromo-2-nitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com